molecular formula C19H25Cl2N3O2 B2989895 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride CAS No. 2418595-66-9

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride

Cat. No. B2989895
CAS RN: 2418595-66-9
M. Wt: 398.33
InChI Key: YNFBPEKQJNROHA-QAPNYFPESA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indene group, an amino group, a carboxamide group, and a pyridine group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The compound contains an indene group, which is a polycyclic hydrocarbon, and a pyridine group, which is a heterocyclic aromatic compound . The exact 3D structure would depend on the configuration of the chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Asymmetric Synthesis

The compound has been involved in the development of asymmetric synthesis methods. For instance, the synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is a potential treatment for human papillomavirus infections, used a key step of asymmetric reductive amination. This process involved chiral (phenyl)ethylamines, achieving high disastereo facial selectivity (Boggs et al., 2007).

Biological Evaluation and Potential Therapeutic Applications

The compound has been a part of research focusing on developing treatments for various health conditions. For example, Schiff’s bases and 2-azetidinones derivatives were synthesized and evaluated for their antidepressant and nootropic activities. These studies confirmed the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Spectroscopic Investigation

Research has been conducted to explore the compound's properties through spectroscopic investigation. For instance, dihydronicotinamides were studied using NMR, UV/V1S absorption, and fluorescence spectroscopy to understand their conformation and properties (Fischer et al., 1988).

Enantioselective Synthesis for Receptor Inhibition

The compound has been used in the enantioselective synthesis of receptor inhibitors, like CGRP receptor antagonists, highlighting its role in developing treatments for conditions such as migraines (Cann et al., 2012).

Heterocyclic Synthesis

It has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in medicinal chemistry (Fadda et al., 2012).

Development of Drug Manufacturing Processes

The compound has been involved in the development of manufacturing processes for drugs, particularly for treating diabetes. This includes developing a suitable large-scale production process for peptide-like amorphous compounds (Sawai et al., 2010).

Crystal Structure and Polymorphism Analysis

Research has been conducted to study the crystal structure and polymorphism of related compounds, contributing to understanding drug formulation and stability (Özdemir et al., 2012).

Anticancer and Antibacterial Applications

Some studies have focused on the synthesis and evaluation of derivatives for potential anticancer and antibacterial applications, underlining the compound's role in discovering new therapeutic agents (Zhou et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate safety measures when handling any chemical compound .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.2ClH/c1-12(2)11-22-9-5-8-15(19(22)24)18(23)21-16-10-13-6-3-4-7-14(13)17(16)20;;/h3-9,12,16-17H,10-11,20H2,1-2H3,(H,21,23);2*1H/t16-,17-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBPEKQJNROHA-QAPNYFPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride

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